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Compound of Interest

Compound Name: 3-m-Tolyloxy-propylamine

Cat. No.: B1353649 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3-(m-tolyloxy)propylamine

and its derivatives as intermediates in the synthesis of pharmacologically active molecules.

While 3-(m-tolyloxy)propylamine itself is not a direct precursor to a major marketed drug, its

structural isomer, 3-(o-tolyloxy)propylamine, is a key intermediate in the synthesis of

Atomoxetine, a selective norepinephrine reuptake inhibitor (SNRI). This document will,

therefore, focus on a representative synthetic application of 3-(m-tolyloxy)propylamine to

generate a hypothetical SNRI, "m-Tolyloxetine," based on established and published synthetic

routes for Atomoxetine.

Synthetic Application: Synthesis of m-Tolyloxetine
Hydrochloride
The synthesis of m-Tolyloxetine hydrochloride can be envisioned as a multi-step process

starting from N-methyl-3-phenyl-3-hydroxypropylamine. The key step is the etherification of this

precursor with a m-cresol derivative, followed by resolution of the resulting racemic mixture and

conversion to the hydrochloride salt.
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Synthetic Pathway of m-Tolyloxetine

N-methyl-3-phenyl-3-hydroxypropylamine

(±)-N-methyl-3-phenyl-3-(m-tolyloxy)propylamine

Potassium t-butoxide,
N,N-Dimethylacetamide,

120-130°C

3-Fluorotoluene

(R)-(-)-N-methyl-3-phenyl-3-(m-tolyloxy)propylamine
(S)-(+)-Mandelic Acid Salt

S-(+)-Mandelic Acid,
Ethyl Acetate

(R)-(-)-N-methyl-3-phenyl-3-(m-tolyloxy)propylamine
(m-Tolyloxetine)

Base (e.g., NaOH)

(R)-(-)-N-methyl-3-phenyl-3-(m-tolyloxy)propylamine HCl
(m-Tolyloxetine HCl)

HCl
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Synthetic pathway for m-Tolyloxetine HCl.
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Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of

Atomoxetine and are presented here for the synthesis of the hypothetical m-Tolyloxetine.[1][2]

Synthesis of (±)-N-methyl-3-phenyl-3-(m-
tolyloxy)propylamine oxalate
This protocol describes the etherification reaction to form the racemic intermediate.

Materials:

N-methyl-3-phenyl-3-hydroxypropylamine

Potassium t-butoxide

3-Fluorotoluene

N,N-Dimethylacetamide (DMAc)

Toluene

Deionized water

Oxalic acid

Acetone

Isopropyl ether

Procedure:

To a solution of N-methyl-3-phenyl-3-hydroxypropylamine (25 g) in N,N-dimethylacetamide,

add potassium t-butoxide (19 g) at 50-60°C.

Charge the mixture with 3-fluorotoluene (50 g).
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Heat the reaction mixture to 120-130°C and maintain for 12-14 hours, monitoring the

reaction by TLC.

After completion, cool the mixture and add water (250 ml) followed by toluene (250 ml).

Stir for 10-15 minutes and separate the aqueous and organic layers.

Extract the aqueous layer with toluene (2 x 75 ml).

Combine the organic layers and wash with water.

Distill off the solvent under reduced pressure to obtain the crude free base.

Dissolve the residue in acetone (150 ml) and add oxalic acid (12.5 g).

Add isopropyl ether (200 ml) and stir the mixture for 1-1.5 hours at 0-5°C.

Filter the resulting solid, wash with isopropyl ether (100 ml), and dry to obtain (±)-N-methyl-3-

phenyl-3-(m-tolyloxy)propylamine oxalate.

Resolution of (±)-m-Tolyloxetine
This protocol describes the separation of the enantiomers using a chiral resolving agent.

Materials:

(±)-N-methyl-3-phenyl-3-(m-tolyloxy)propylamine oxalate

Dichloromethane

Sodium hydroxide solution (5% and 45-50%)

Deionized water

S-(+)-Mandelic acid

Ethyl acetate

Procedure:
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Suspend the oxalate salt (35 g) in a mixture of dichloromethane (350 ml) and water (350 ml).

Add sodium hydroxide (17.5 g) and stir for 10 minutes.

Separate the layers and extract the aqueous layer with dichloromethane (100 ml).

Combine the organic layers and wash with 5% sodium hydroxide solution followed by water

(100 ml).

Remove the solvent by distillation under reduced pressure.

To the residue, add ethyl acetate (50 ml) followed by S-(+)-mandelic acid (2.9 g).

Heat the mixture to 50-55°C for about one hour.

Cool the mixture and filter the precipitated solid to obtain the (R)-(-)-N-methyl-3-phenyl-3-(m-

tolyloxy)propylamine-(S)-(+)-mandelic acid salt.

Preparation of (R)-(-)-m-Tolyloxetine Hydrochloride
This protocol describes the final salt formation.

Materials:

(R)-(-)-N-methyl-3-phenyl-3-(m-tolyloxy)propylamine-(S)-(+)-mandelic acid salt

Toluene

Sodium hydroxide solution

Isopropanol containing 10% HCl

Procedure:

Suspend the mandelic acid salt (25 g) in water (250 ml) and toluene (250 ml).

Cool to 10-15°C and adjust the pH to 10.5-11.5 with sodium hydroxide solution.

Stir for 10-15 minutes, then separate the layers.
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Extract the aqueous layer with toluene (100 ml).

Combine the organic layers and wash with water (100 ml).

Cool the organic layer to 0-5°C and slowly add isopropanol containing 10% HCl (47 ml).

Stir at 5°C for 1 hour, then heat to 70-75°C with stirring.

Cool, filter, and dry the solid to yield (R)-(-)-N-methyl-3-phenyl-3-(m-tolyloxy)propylamine

hydrochloride.

Quantitative Data
The following table summarizes representative yields and purities for the synthesis of the

analogous (±)-Atomoxetine oxalate, which can be used as a benchmark for the synthesis of the

m-tolyloxy analogue.[2]

Step Product Yield Purity (by HPLC)

Etherification and

Oxalate Salt

Formation

(±)-N-methyl-3-

phenyl-3-(o-

tolyloxy)propylamine

oxalate

62.4% 95.4%

Conversion to

Mandelic Acid Salt

and then to Final

Hydrochloride Salt

(R)-(-)-Atomoxetine

Hydrochloride
73.5% 99.5%

Experimental Workflow
The overall experimental workflow for the synthesis and purification of m-Tolyloxetine HCl is

depicted below.
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Experimental Workflow

Etherification Reaction

Workup and Isolation of Racemic Free Base

Oxalate Salt Formation

Resolution with Mandelic Acid

Isolation of Desired Enantiomer Salt

Conversion to Free Base

Hydrochloride Salt Formation

Final Product Isolation and Drying
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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